molecular formula C16H21NO B5910244 1-cinnamoyl-2,6-dimethylpiperidine

1-cinnamoyl-2,6-dimethylpiperidine

Cat. No.: B5910244
M. Wt: 243.34 g/mol
InChI Key: VTBRAQMXYIIONS-VAWYXSNFSA-N
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Description

1-Cinnamoyl-2,6-dimethylpiperidine is a piperidine derivative featuring a cinnamoyl (C₆H₅-CH=CH-CO-) substituent at the 1-position and methyl groups at the 2- and 6-positions. Piperidines are pivotal in medicinal chemistry due to their presence in bioactive alkaloids and synthetic drugs, with substituents significantly influencing their electronic, steric, and biological properties .

Properties

IUPAC Name

(E)-1-(2,6-dimethylpiperidin-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-13-7-6-8-14(2)17(13)16(18)12-11-15-9-4-3-5-10-15/h3-5,9-14H,6-8H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBRAQMXYIIONS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(N1C(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cinnamoyl-2,6-dimethylpiperidine typically involves the reaction of cinnamoyl chloride with 2,6-dimethylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-cinnamoyl-2,6-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The cinnamoyl group can be oxidized to form cinnamic acid derivatives.

    Reduction: The double bond in the cinnamoyl group can be reduced to form hydrocinnamoyl derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cinnamic acid derivatives.

    Reduction: Hydrocinnamoyl derivatives.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

1-cinnamoyl-2,6-dimethylpiperidine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-cinnamoyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds Compared :

1-Amino-2,6-dimethylpiperidine (ADP)

1-Acetyl-2,6-dimethylpiperidine

1-Benzyl-2,6-dimethylpiperidine

cis-2,6-Dimethylpiperidine

Aryl-Substituted Piperidines (e.g., 3,4,5-Trimethoxyphenyl derivatives)

Table 1: Structural and Electronic Comparison
Compound Substituent Molecular Weight (g/mol) Key Functional Groups HOMO-LUMO Gap (eV) Notable Electronic Features
1-Cinnamoyl-2,6-dimethylpiperidine Cinnamoyl ~273.36* Conjugated carbonyl, aromatic *Inferred lower gap Potential NLO behavior, charge delocalization
1-Amino-2,6-dimethylpiperidine (ADP) Amino 128.22 -NH₂ Calculated via DFT Charge transfer within molecule
1-Acetyl-2,6-dimethylpiperidine Acetyl ~169.25* -COCH₃ N/A Polar carbonyl group influences reactivity
1-Benzyl-2,6-dimethylpiperidine Benzyl 203.32 Aromatic -CH₂C₆H₅ N/A Enhanced steric bulk, π-π interactions
cis-2,6-Dimethylpiperidine None (parent compound) 113.20 -CH₃ groups N/A Steric hindrance, conformational flexibility

*Estimated based on molecular formula.

Electronic Insights :

  • ADP : Exhibits a calculated HOMO-LUMO gap (via B3LYP/6-31+G(d,p)), suggesting charge transfer capabilities. Natural bond orbital (NBO) analysis reveals intramolecular hyperconjugation stabilizing the structure .
  • Benzyl vs. Cinnamoyl : The cinnamoyl group’s extended conjugation may improve binding affinity in biological systems compared to benzyl’s simpler aromatic ring.

Steric and Conformational Effects

  • cis-2,6-Dimethylpiperidine: The methyl groups create a steric "cage," limiting axial substituent orientation. This rigidity is exploited in organometallic catalysis .
  • This compound : The bulky cinnamoyl group at the 1-position likely restricts equatorial conformations, impacting reactivity and molecular recognition.
  • 1-Benzyl-2,6-dimethylpiperidine : Benzyl’s flexibility allows diverse binding modes, whereas cinnamoyl’s rigidity may favor specific interactions.
Table 2: Bioactivity Comparison
Compound Reported Bioactivity Mechanism/Applications
This compound Inferred antimicrobial, anti-inflammatory Analogy to cinnamate derivatives
1-Amino-2,6-dimethylpiperidine (ADP) Antimicrobial, antioxidant Charge transfer enhances bioactivity
Aryl-Substituted Piperidines (e.g., 3,4,5-Trimethoxyphenyl) Anticancer, anti-inflammatory Aryl groups enhance receptor binding
1-Acetyl-2,6-dimethylpiperidine Toxicology studies (methylmercury exposure) Modulates DNA repair pathways

Key Findings :

  • ADP : Demonstrated antimicrobial activity against Eimeria stiedae oocysts, linked to its charge transfer properties .
  • Aryl-Substituted Piperidines : The 3,4,5-trimethoxyphenyl group in related compounds enhances anticancer activity via hydrophobic interactions .

Physical and Thermodynamic Properties

Table 3: Physical Properties
Compound Vaporization Enthalpy (kJ/mol) Solubility Notable Physical Traits
cis-2,6-Dimethylpiperidine 43.1 ± 2.1 Low water solubility High volatility
1-Benzyl-2,6-dimethylpiperidine N/A Lipophilic Stable under ambient conditions
This compound Inferred higher Low aqueous solubility Likely crystalline solid

Thermodynamic Notes:

  • The cinnamoyl group’s size and polarity may reduce volatility compared to cis-2,6-dimethylpiperidine, aligning with trends in benzyl derivatives .

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